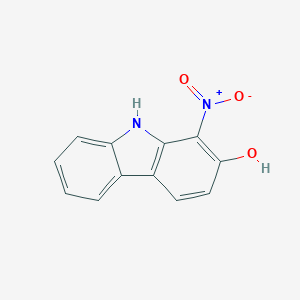

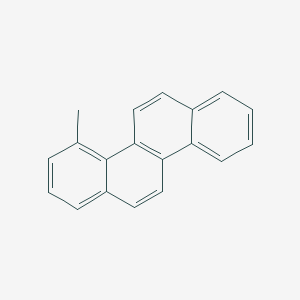

![molecular formula C5H6N2O2 B135523 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 154186-56-8](/img/structure/B135523.png)

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione

Overview

Description

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione is a chemical compound with the molecular formula C7H8O2 . It is also known as Bicyclo[4.1.0]heptane-2,5-dione .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the field of organic chemistry . For instance, various triketone type 4-HPPD inhibitors were synthesized and their herbicidal activity and corn safety were evaluated . In the course of synthetic studies, convenient methods were invented to synthesize novel benzoyl-substituted bicyclo[4.1.0]heptanediones .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In the course of synthetic studies of triketones, novel benzoyl-substituted bicyclo[4.1.0]heptanediones were synthesized, and some of them showed excellent herbicidal activity against weeds in a corn field . The reaction of 2-Chloro-4-methylthioacetophenone with dioxane and aqueous sodium hypochlorite was used in one of the synthesis processes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 124.1372 . More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the sources retrieved.Scientific Research Applications

Synthesis and Structural Analysis :

- The heterocyclic system "2, 5-diazabicyclo [4. 1. 0] heptane" has been successfully synthesized and structurally analyzed. This bicyclic system is a mixture of interconverting enantiomeric half-chair conformers (Majchrzak, Kotelko, & Lambert, 1983).

Asymmetric Nitrogen Studies :

- Research on the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines and diazabicyclohexanes reveals rapid processes even at low temperatures. This has implications for their structural properties and potential applications (Shustov et al., 1985).

Catalytic Enantioselective Desymmetrization :

- The bicyclo[4.1.0]heptane framework, found in several bioactive compounds, can undergo catalytic enantioselective desymmetrization. This process is crucial for the synthesis of these compounds and has significant implications for pharmaceutical research (Ray & Mukherjee, 2022).

Practical Synthesis for Medicinal Chemistry :

- The compound 2,5-diazabicyclo[2.2.1]heptane (DBH), which is structurally rigid, finds extensive application in medicinal chemistry and pharmaceutical research. A concise synthetic sequence for DBH has been developed, facilitating its use on a larger scale (Beinat et al., 2013).

Crystal Structure Analysis :

- The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, providing valuable insights into its potential applications in various scientific fields (Britvin & Rumyantsev, 2017).

Biologically Active Bridged Diazabicycloheptanes :

- The chemistry underlying the assembly of diazabicycloheptanes, specifically the 3,6 diazabicyclo[3.1.1]heptane and the 2,5-diazabicyclo[2.2.1]heptane ring systems, has been explored. These compounds show a myriad of biological activities, highlighting their importance in medical research (Murineddu et al., 2012).

Photoinduced Decarbonylative Rearrangement :

- The photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenone in synthesizing diazabicyclo[4.1.0]heptene skeletons has been reported. This approach is significant for synthesizing biologically active natural products (Wun et al., 2023).

properties

IUPAC Name |

3,4-diazabicyclo[4.1.0]heptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-4-2-1-3(2)5(9)7-6-4/h2-3H,1H2,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDZQAANDBTZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601412 | |

| Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154186-56-8 | |

| Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)